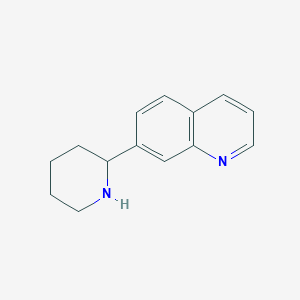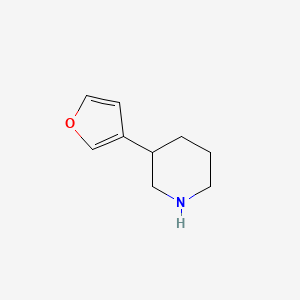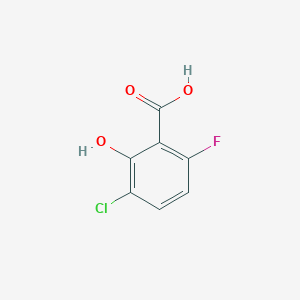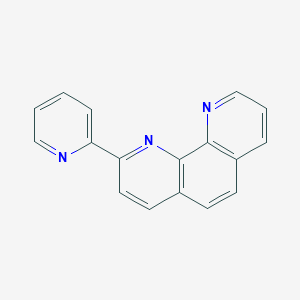
(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The presence of chlorine and methoxy groups on the phenyl ring can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2-methoxybenzaldehyde.
Aldol Condensation: The key step in the synthesis is the aldol condensation reaction between 3,5-dichloro-2-methoxybenzaldehyde and an appropriate acetyl compound under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives.
Substitution: Various substituted phenylpropanoids.
Applications De Recherche Scientifique
(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-3-(3,5-dichloro-2-ethoxyphenyl)prop-2-enoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of chlorine and methoxy groups in (2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid can result in distinct chemical and biological properties compared to its analogs. These differences can be exploited in various applications, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C10H8Cl2O3 |
|---|---|
Poids moléculaire |
247.07 g/mol |
Nom IUPAC |
(E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3,(H,13,14)/b3-2+ |
Clé InChI |
BQHXVXJTRICRMS-NSCUHMNNSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)O |
SMILES canonique |
COC1=C(C=C(C=C1Cl)Cl)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)










